molecular formula C9H9BrN2O B6255447 2-(4-bromophenyl)pyrazolidin-3-one CAS No. 1471999-74-2

2-(4-bromophenyl)pyrazolidin-3-one

Cat. No.: B6255447
CAS No.: 1471999-74-2
M. Wt: 241.08 g/mol
InChI Key: XDEWYBMUFSUFQR-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)pyrazolidin-3-one is an organic compound that belongs to the pyrazolidinone family, which contains a five-membered ring of four carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most commonly used methods for synthesizing 2-(4-bromophenyl)pyrazolidin-3-one involves the reaction of 4-bromoaniline and ethyl acetoacetate in the presence of triethylamine. Another method includes using urea as a starting material or reacting 4-bromoaniline with 2,4-pentanedione in ethanol.

Industrial Production Methods

An efficient and green one-pot method for the oxidative aromatization and bromination of pyrazolidin-3-ones under mild conditions with a HBr-H₂O₂ system has been developed . This method is metal-free, atom-economic, and highly effective for the preparation of 4-bromopyrazol-3-ol from pyrazolidin-3-one .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)pyrazolidin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the bromine atom or the pyrazolidinone ring.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen bromide, hydrogen peroxide, and various organic solvents such as chloroform, acetone, and methanol. The conditions for these reactions are typically mild, making the processes efficient and environmentally friendly .

Major Products Formed

The major products formed from these reactions include 4-bromopyrazol-3-ol and other functionalized pyrazoles .

Scientific Research Applications

2-(4-bromophenyl)pyrazolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a reactant in organic synthesis and a starting material for the synthesis of other compounds.

    Biology: Investigated for its biological properties and potential as a template for the design of more-active drugs.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of multifunctional materials and other industrial applications.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)pyrazolidin-3-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in multiple chemical reactions, leading to the formation of different products that can interact with biological systems . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique properties make it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)pyrazolidin-3-one: Similar structure but with a chlorine atom instead of bromine.

    2-(4-fluorophenyl)pyrazolidin-3-one: Similar structure but with a fluorine atom instead of bromine.

    2-(4-iodophenyl)pyrazolidin-3-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(4-bromophenyl)pyrazolidin-3-one is unique due to its bromine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts.

Properties

CAS No.

1471999-74-2

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

2-(4-bromophenyl)pyrazolidin-3-one

InChI

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-12/h1-4,11H,5-6H2

InChI Key

XDEWYBMUFSUFQR-UHFFFAOYSA-N

Canonical SMILES

C1CNN(C1=O)C2=CC=C(C=C2)Br

Purity

95

Origin of Product

United States

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